molecular formula C14H10N4O3S B8439035 2-[N-methyl-N-(4-nitrophenyl)amino]-4H-pyrido[3,2-e]-1,3-thiazin-4-one

2-[N-methyl-N-(4-nitrophenyl)amino]-4H-pyrido[3,2-e]-1,3-thiazin-4-one

Cat. No.: B8439035
M. Wt: 314.32 g/mol
InChI Key: JBVZWDOSCLZOKQ-UHFFFAOYSA-N
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Description

2-[N-methyl-N-(4-nitrophenyl)amino]-4H-pyrido[3,2-e]-1,3-thiazin-4-one is a useful research compound. Its molecular formula is C14H10N4O3S and its molecular weight is 314.32 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H10N4O3S

Molecular Weight

314.32 g/mol

IUPAC Name

2-(N-methyl-4-nitroanilino)pyrido[3,2-e][1,3]thiazin-4-one

InChI

InChI=1S/C14H10N4O3S/c1-17(9-4-6-10(7-5-9)18(20)21)14-16-12(19)11-3-2-8-15-13(11)22-14/h2-8H,1H3

InChI Key

JBVZWDOSCLZOKQ-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)[N+](=O)[O-])C2=NC(=O)C3=C(S2)N=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

The reaction procedure of Example 57 was followed except that 1.757 g (11.2 mmol) of 2-chloronicotinic acid, 15 ml of thionyl chloride, two droplets of DMF, 891 mg of ammonium thiocyanate, 15 ml of acetone, 1.78 g of N-methyl-4-nitroaniline and 10 ml of acetone were used. The product was then recrystallized from ethanol to obtain 2.85 g of 2-[N-methyl-N-(4-nitrophenyl)amino]-4H-pyrido[3,2-e]-1,3-thiazin-4-one.
Quantity
1.757 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
891 mg
Type
reactant
Reaction Step Three
Quantity
1.78 g
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five
Quantity
15 mL
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

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